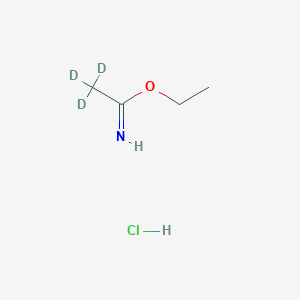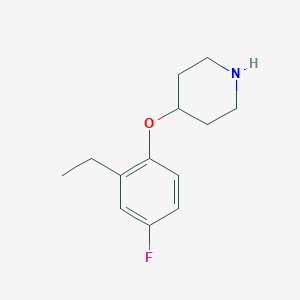
4-(2-Ethyl-4-fluorophenoxy)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethyl-4-fluorophenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. This compound is characterized by the presence of an ethyl group and a fluorophenoxy group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-4-fluorophenoxy)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of divinyl ketones to set up an efficient aza-Michael synthesis for the preparation of piperidone scaffolds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product.
化学反应分析
Types of Reactions
4-(2-Ethyl-4-fluorophenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
4-(2-Ethyl-4-fluorophenoxy)piperidine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Ethyl-4-fluorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to exhibit anti-inflammatory and anti-tumor properties by interacting with various enzymes and receptors . The compound may also modulate ion channels and neurotransmitter systems, contributing to its pharmacological effects.
相似化合物的比较
Similar Compounds
4-[2-(4-Fluorophenoxy)ethyl]piperidine: This compound has a similar structure but with different substituents, leading to variations in chemical properties and applications.
4-(4-Fluorobenzyl)piperidine: Another related compound with a benzyl group instead of an ethyl group, affecting its reactivity and biological activity.
Uniqueness
4-(2-Ethyl-4-fluorophenoxy)piperidine is unique due to the presence of both an ethyl group and a fluorophenoxy group, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and industrial applications.
属性
分子式 |
C13H18FNO |
|---|---|
分子量 |
223.29 g/mol |
IUPAC 名称 |
4-(2-ethyl-4-fluorophenoxy)piperidine |
InChI |
InChI=1S/C13H18FNO/c1-2-10-9-11(14)3-4-13(10)16-12-5-7-15-8-6-12/h3-4,9,12,15H,2,5-8H2,1H3 |
InChI 键 |
DZPPMPHWYRTPBR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)F)OC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one](/img/structure/B13417252.png)

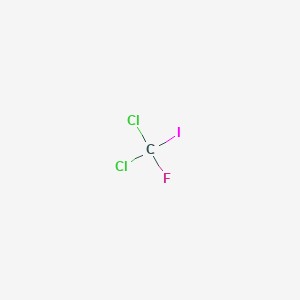
![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
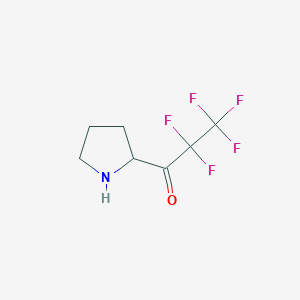
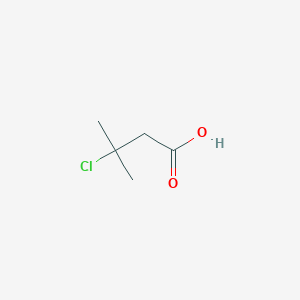
![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)
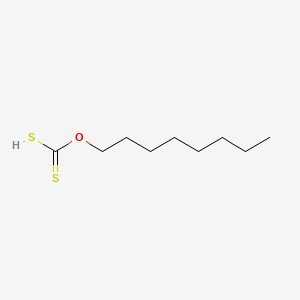

![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
